molecular formula C9H14O2 B12692902 Propyl 4-hexynoate CAS No. 501009-54-7

Propyl 4-hexynoate

Cat. No.: B12692902
CAS No.: 501009-54-7
M. Wt: 154.21 g/mol
InChI Key: PSBWUHSLZKWEBI-UHFFFAOYSA-N
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Description

Propyl 4-hexynoate is an organic compound with the molecular formula C9H14O2. It is an ester formed by the reaction of propanol with 4-hexynoic acid. This compound is known for its unique chemical structure, which includes a triple bond between carbon atoms, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 4-hexynoate can be synthesized through the esterification reaction between propanol and 4-hexynoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and heat to proceed efficiently. The hydroxyl group from the propanol reacts with the carboxyl group from the 4-hexynoic acid to produce water and form the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired ester from by-products.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-hexynoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, reverting to propanol and 4-hexynoic acid.

    Reduction: The triple bond in the compound can be reduced to a double or single bond using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.

    Reduction: Hydrogen gas and palladium on carbon are common reagents for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions to achieve substitution.

Major Products

    Hydrolysis: Produces propanol and 4-hexynoic acid.

    Reduction: Produces propyl 4-hexenoate or propyl hexanoate, depending on the extent of reduction.

    Substitution: Produces various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propyl 4-hexynoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ester and alkyne functionalities into molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the alkyne group.

Mechanism of Action

The mechanism of action of propyl 4-hexynoate involves its interaction with various molecular targets, primarily through its ester and alkyne groups. The ester group can undergo hydrolysis, releasing propanol and 4-hexynoic acid, which can further participate in biochemical pathways. The alkyne group can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

    Propyl hexanoate: An ester formed by the reaction of propanol with hexanoic acid, lacking the alkyne group.

    Methyl octanoate: An ester with a similar carbon chain length but different alkyl group.

    Ethyl heptanoate: Another ester with a similar structure but different alkyl group.

Uniqueness

Propyl 4-hexynoate is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other esters like propyl hexanoate, which do not have the triple bond and thus exhibit different chemical and physical properties.

Properties

CAS No.

501009-54-7

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

propyl hex-4-ynoate

InChI

InChI=1S/C9H14O2/c1-3-5-6-7-9(10)11-8-4-2/h4,6-8H2,1-2H3

InChI Key

PSBWUHSLZKWEBI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CCC#CC

Origin of Product

United States

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